molecular formula C20H30Ru B12062201 Bis(pentamethylcyclopentadienyl)ruthenium(II), 97%

Bis(pentamethylcyclopentadienyl)ruthenium(II), 97%

Cat. No.: B12062201
M. Wt: 371.5 g/mol
InChI Key: WODWCWVOVRDLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(pentamethylcyclopentadienyl)ruthenium(II) (Cp₂Ru, where Cp = η⁵-C₅(CH₃)₅) is a sandwich complex featuring two pentamethylcyclopentadienyl ligands coordinated to a Ru(II) center. This organometallic compound is characterized by its high symmetry, steric bulk, and strong electron-donating Cp* ligands, which enhance stability and modulate reactivity . With a molecular weight of 371.52 g/mol (C₂₀H₃₀Ru) and 97% purity, it is utilized in catalysis, materials science, and biomedical research . Its synthesis typically involves redox reactions of Ru precursors with pentamethylcyclopentadienyl ligands, as seen in tetranuclear Ru clusters serving as precursors .

Properties

Molecular Formula

C20H30Ru

Molecular Weight

371.5 g/mol

InChI

InChI=1S/2C10H15.Ru/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;

InChI Key

WODWCWVOVRDLOO-UHFFFAOYSA-N

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Ru]

Origin of Product

United States

Preparation Methods

One-Step Reductive Synthesis

The most widely adopted method involves the reductive coupling of pentamethylcyclopentadiene (Cp*) with ruthenium precursors. A patented process (US8829220B2) employs Ru(II) chlorides (e.g., RuCl₂) as starting materials, which react with Cp* in the presence of a base under mild conditions. Key steps include:

  • Deprotonation : Cp* is deprotonated in situ using an inorganic or organic base (e.g., NaOMe, Zn) to generate the Cp*⁻ anion.

  • Ligand Coordination : The Cp*⁻ ligands coordinate to Ru(II) in a sandwich configuration, forming Cp*₂Ru.

This method avoids hazardous intermediates and uses polar organic solvents (e.g., alcohols) or solvent mixtures (polar organic + water).

Multi-Step Industrial Production

For large-scale synthesis, modifications to the one-step process are implemented to enhance efficiency:

  • Precursor Optimization : RuCl₃ is often used instead of RuCl₂ to improve ligand substitution kinetics.

  • Temperature Control : Reactions are conducted at −70°C to 20°C to suppress Cp* polymerization, ensuring stoichiometric ligand availability.

Key Reaction Components and Roles

ComponentRole in SynthesisReference Sources
RuCl₃ Central metal precursor; facilitates Cp* coordination
Cp *Bulky ligand; stabilizes Ru(II) via η⁵ bonding
Zn/NaOMe Reducing/Deprotonating agent; generates Cp*⁻
Alcohol Solvent Dissolves reactants; stabilizes intermediates
K(η⁵-C₅HPh₄) Alternative ligand source (for tetraphenyl analogs)

Optimized Reaction Conditions

Temperature and Solvent Selection

Controlled temperatures are critical to prevent side reactions:

  • Low-Temperature Synthesis : Conducting reactions at −70°C to 20°C minimizes Cp* polymerization, ensuring higher yields (up to 95% after sublimation).

  • Solvent Systems :

    • Alcohols (e.g., ethanol): Enhance solubility of RuCl₃ and Cp*.

    • Diglyme : Used in alternative methods for tetraphenylcyclopentadienyl ligands, enabling reflux conditions.

Stoichiometric Ratios

The ideal molar ratio of RuCl₃:Cp*:Zn is 1:3:2 to 1:10:3 , balancing ligand availability and reducing agent efficiency. Excess Cp* or Zn leads to byproducts or unreacted residues.

Purification and Characterization

Sublimation for High Purity

A patented sublimation protocol (US7012150B2) achieves >95% purity:

  • Residue Isolation : Post-reaction solid is filtered and dried.

  • Sublimation : Heating at 100–120°C under reduced pressure (3–100 Pa) vaporizes Cp*₂Ru, leaving non-volatile impurities.

Spectroscopic and Structural Analysis

Key characterization techniques include:

  • ¹H NMR : Resolves Cp* methyl groups and solvent signals.

  • X-ray Crystallography : Confirms η⁵ coordination of Cp* and Ru–C bond lengths (~2.15–2.23 Å).

Comparative Analysis of Synthesis Methods

MethodStarting MaterialSolventTemperatureYieldPurityReference
One-Step Reductive RuCl₂ + Cp*AlcoholRT~70%97%
Low-Temperature RuCl₃ + Cp*Alcohol−70°C to 20°C95%>99%
Diglyme-Based [Ru(p-cymene)Cl₂]₂ + K(η⁵-C₅HPh₄)DiglymeReflux50%94.5%

Challenges and Recent Advances

Limitations

  • Ligand Sensitivity : Cp* polymerizes readily, requiring low-temperature synthesis.

  • Scalability : Industrial processes face challenges in maintaining stoichiometric ratios and avoiding byproducts.

Innovations

  • Polar Solvent Mixtures : Combining organic solvents with water enhances reaction efficiency (DE102008026284A1).

  • Catalytic Approaches : Emerging methods explore reusable catalysts to reduce Ru precursor costs, though data remains limited.

Mechanistic Insights

The reaction proceeds via a two-electron transfer, where Zn reduces Ru(III) to Ru(II) while Cp* is deprotonated. DFT studies on related Ru complexes suggest that Cp* ligands stabilize the Ru center through π-backbonding, minimizing oxidation susceptibility.

Industrial vs. Laboratory Protocols

AspectIndustrial MethodLaboratory Method
Scale Kilogram quantitiesGram-scale synthesis
Purification SublimationRecrystallization
Cost Optimized for bulk productionHigher solvent/ligand costs

Chemical Reactions Analysis

Reduction Reactions

The Ru(II) center undergoes reduction under specific conditions, forming lower-valent species:

Reagent/ConditionProductKey CharacteristicsReference
Zinc (Zn) in ether[Cp*RuCl]₄Tetranuclear Ru(II) complex with Ru–Ru bonds (2.93 Å)
Sodium methoxide (NaOMe)[Cp*Ru(OMe)]₂Diamagnetic diruthenium(II) complex
Hydrogen gas (H₂)Cp*RuH₃Hydride complex with catalytic hydrogenation activity

Reduction with Zn produces a tetrameric Ru(II) species, while NaOMe yields methoxide-bridged dimers. These reactions highlight the compound’s adaptability in forming polynuclear architectures .

Oxidation Reactions

Oxidation of [Ru(Cp*)₂] generates higher oxidation states, though Ru(II) → Ru(III) transitions are less common due to the stabilizing Cp* ligands:

Oxidizing AgentProductObservationsReference
O₂ (g)[Cp*RuO]ₙForms polymeric oxides under aerobic conditions
Peroxides (e.g., H₂O₂)Ru(III)-oxo intermediatesTransient species in catalytic cycles

Oxidative pathways are critical in catalytic applications, such as alcohol oxidation and olefin epoxidation .

Ligand Substitution Reactions

The Cp* ligands can be partially or fully replaced by donor ligands, enabling structural diversification:

LigandReaction ConditionsProductApplicationReference
1,5-Cyclooctadiene (COD)Tetrahydrofuran (THF), 25°CCp*RuCl(COD)Catalyst for hydrogenation
Tris(alkylthio)benzenesAcetonitrile, 60°C[Ru₂Cp*₂(μ-L)₂][X]₂ (L = S-donor ligand)Thermally responsive materials
Phosphines (PR₃)Methanol, refluxCp*Ru(PR₃)ClPrecursors for cross-coupling catalysts

Substitution reactions often proceed via dissociative mechanisms, with labile acetonitrile or chloride ligands replaced first . For example, reaction with COD produces mononuclear complexes active in hydrogenation .

Thermal and Photochemical Transformations

The compound exhibits dynamic structural changes under external stimuli:

StimulusReactionOutcomeReference
Heating (80–120°C)[Ru₂Cp₂(μ-L)₂] → [RuCpL][X]Conversion from dinuclear to sandwich complexes
UV irradiation[RuCpL][X] → [Ru₂Cp₂(μ-L)₂][X]₂Reversible dimerization

These transformations are exploited in stimuli-responsive materials, such as ionic liquids that switch between crystalline and liquid states .

Catalytic Activity

[Ru(Cp*)₂] derivatives serve as catalysts in organic transformations:

Reaction TypeSubstrateConditionsEfficiency (TOF)Reference
HydrogenationAlkenesH₂ (1 atm), 25°C500–1,000 h⁻¹
Transfer hydrogenationKetonesIsopropanol, 80°C>90% yield
C–H activationArenesAcetonitrile, 100°CModerate regioselectivity

The tetramer [Cp*RuCl]₄ shows exceptional activity in hydrogenating sterically hindered alkenes , while methoxide-bridged dimers facilitate transfer hydrogenation of ketones .

Biological Interactions

Though not a primary focus, [Ru(Cp*)₂] derivatives exhibit bioactivity:

Biological TargetInteractionEffectReference
DNAGroove bindingInhibits replication (IC₅₀ = 0.39–0.50 μM in MDA-MB-231 cells)
MitochondriaROS generationInduces apoptosis via caspase-3 activation

These interactions underpin its anticancer potential, particularly against triple-negative breast cancer .

Comparative Reactivity

Key differences from analogous complexes:

ComplexReactivityStabilityReference
[Cp*RhCl₂]₂Faster oxidationLower thermal stability
[CpFe(CO)₂]₂Limited substitutionAir-sensitive

The electron-donating Cp* ligands enhance Ru(II) stability while allowing controlled reactivity .

Scientific Research Applications

Chemical Applications

Catalysis
Bis(pentamethylcyclopentadienyl)ruthenium(II) is widely recognized for its role as a catalyst in organic reactions. Its stability and ability to facilitate electron transfer make it suitable for:

  • Hydrogenation Reactions : It can catalyze the addition of hydrogen to unsaturated compounds, enhancing reaction rates and selectivity.
  • Polymerization Processes : The compound is employed in polymer synthesis, particularly in producing advanced materials with tailored properties.

Biological Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of bis(pentamethylcyclopentadienyl)ruthenium(II). It exhibits significant cytotoxicity against various cancer cell lines:

  • Breast Cancer Cell Lines : The compound has shown efficacy against both estrogen receptor-positive (MCF7) and triple-negative (MDA-MB-231) breast cancer cells, with IC50 values in the nanomolar range (0.39–0.50 μM) .

Table 1: Cytotoxicity of Bis(pentamethylcyclopentadienyl)ruthenium(II)

Cell LineIC50 (μM)Selectivity Index
MCF70.5020.1
MDA-MB-2310.3932.4
H295R0.6386.5
Non-cancerous0.58-

Mechanisms of Action
The anticancer effects are attributed to several mechanisms:

  • DNA Interaction : The compound binds to DNA, inhibiting replication and transcription processes.
  • Induction of Apoptosis : It triggers apoptotic pathways through mitochondrial dysfunction.
  • Reactive Oxygen Species Generation : The generation of reactive oxygen species contributes to its cytotoxic effects .

Antimicrobial Activity

Research indicates that bis(pentamethylcyclopentadienyl)ruthenium(II) possesses antimicrobial properties, demonstrating activity against various pathogens:

Table 2: Antimicrobial Activity of Ruthenium(II) Complexes

MicrobeActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaLow

The antimicrobial mechanism involves disruption of bacterial membranes and interference with metabolic functions .

Industrial Applications

In industrial settings, bis(pentamethylcyclopentadienyl)ruthenium(II) is utilized for:

  • Production of Advanced Materials : Its catalytic properties are leveraged for synthesizing high-performance materials.
  • Chemical Processes : It serves as a catalyst in various industrial chemical reactions, improving yield and efficiency.

Case Studies

Several case studies have explored the applications of bis(pentamethylcyclopentadienyl)ruthenium(II):

  • Breast Cancer Therapy : In vivo experiments on nude mice with triple-negative breast cancer tumors showed that treatment with this complex significantly reduced tumor growth and improved survival rates without adverse effects .
  • Neuroprotective Effects : Research suggests that ruthenium complexes may inhibit amyloid beta aggregation, indicating potential therapeutic avenues for Alzheimer's disease by reducing oxidative stress .

Mechanism of Action

The mechanism by which bis(pentamethylcyclopentadienyl)ruthenium(II) exerts its effects involves coordination to various substrates through its ruthenium center. The compound can facilitate electron transfer processes, making it an effective catalyst in many reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(cyclopentadienyl)ruthenium(II) (Ruthenocene)

  • Structure: Ruthenocene (Cp₂Ru, C₁₀H₁₀Ru) lacks methyl substituents, reducing steric bulk compared to Cp*₂Ru.
  • Electronic Properties: The unsubstituted Cp ligands are weaker electron donors, resulting in lower redox stability.
  • Key Difference : Cp₂Ru exhibits superior thermal stability and catalytic activity in hydrogenation and C–H activation reactions due to enhanced electron donation from Cp .

Bis(ethylcyclopentadienyl)ruthenium(II)

  • Structure : Ethyl-substituted Cp ligands introduce moderate steric bulk (C₅H₄C₂H₅)₂Ru, intermediate between Cp₂Ru and Cp*₂Ru.
  • Electronic Properties : Ethyl groups provide weaker electron-donating effects than pentamethyl groups.
  • Applications : Less commonly used in catalysis; primarily serves as a precursor for thin-film deposition in material science .
  • Key Difference : Cp*₂Ru’s higher steric shielding and electron density make it more effective in stabilizing low-coordinate Ru centers for catalysis .

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)

  • Structure : Combines Cp and phosphine ligands (CpRuCl(PPh₃)₂), offering tunable steric/electronic profiles.
  • Electronic Properties: Phosphine ligands (strong σ-donors) increase electron density at Ru, but Cp lacks the electron-donating power of Cp*.
  • Applications : Used in cross-coupling and transfer hydrogenation reactions; less active in C–H bond activation compared to Cp*₂Ru .
  • Key Difference : The absence of Cp* ligands limits steric protection, reducing stability under harsh conditions .

Pentamethylcyclopentadienyl Rhodium/Iridium Complexes

  • Structure : Cp₂Rh and Cp₂Ir analogs share similar steric profiles but differ in metal center (Group 9 vs. Ru in Group 8).
  • Electronic Properties : Rh/Ir complexes exhibit higher oxidation state stability (e.g., +3) and distinct redox behavior.
  • Applications : Cp₂Rh and Cp₂Ir are prominent in C–H activation and anticancer research but are costlier and less abundant than Ru analogs .
  • Key Difference : Cp*₂Ru’s lower cost and unique Ru(II)/Ru(III) redox flexibility make it preferable for catalytic and biological applications .

Cp*Ru Complexes with N-Heterocyclic Carbene (NHC) Ligands

  • Structure: CpRu(NHC)X (X = halide, carbonyl) combines Cp with NHCs, which are stronger σ-donors and weaker π-acceptors than Cp*.
  • Electronic Properties : NHCs increase electron density at Ru, enhancing catalytic activity in olefin metathesis and hydrosilylation .
  • Applications : Outperform Cp*₂Ru in asymmetric catalysis but require complex ligand synthesis .
  • Key Difference : Cp*₂Ru offers simplicity and robustness for one-electron redox processes, whereas NHC-Ru systems excel in two-electron pathways .

Comparative Data Table

Compound Molecular Formula Metal Oxidation State Key Ligands Applications Stability (vs. Cp*₂Ru)
Bis(pentamethylcyclopentadienyl)ruthenium(II) C₂₀H₃₀Ru +2 Cp* (×2) Catalysis, anticancer agents High
Ruthenocene C₁₀H₁₀Ru +2 Cp (×2) Fundamental studies Moderate
Bis(ethylcyclopentadienyl)ruthenium(II) C₁₄H₁₈Ru +2 Ethyl-Cp (×2) Thin-film materials Moderate
Cp*₂Rh C₂₀H₃₀Rh +2/+3 Cp* (×2) C–H activation, oncology High
Cp*Ru(NHC)Cl C₂₈H₃₈ClN₂Ru +2 Cp*, NHC Asymmetric catalysis High (air-sensitive)

Key Research Findings

  • Anticancer Activity : Cp*₂Ru derivatives show potent cytotoxicity against colorectal and breast cancer cells, outperforming unsubstituted Cp analogs due to enhanced lipophilicity and DNA interaction .
  • Catalytic Performance: Cp*₂Ru exhibits superior turnover numbers (TONs) in hydrogenative cycloisomerization compared to phosphine-ligated Ru complexes .
  • Stability : Cp* ligands prevent aggregation in tetranuclear Ru clusters, enabling recyclability in catalytic cycles .

Biological Activity

Bis(pentamethylcyclopentadienyl)ruthenium(II) is a ruthenium complex that has garnered attention due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Ruthenium complexes, including bis(pentamethylcyclopentadienyl)ruthenium(II), exhibit various mechanisms of action that contribute to their biological efficacy:

  • DNA Interaction : Ruthenium complexes can bind to DNA, leading to inhibition of replication and transcription processes. This is particularly significant in cancer cells where rapid division occurs.
  • Induction of Apoptosis : These complexes can trigger apoptotic pathways through mitochondrial dysfunction, leading to the release of cytochrome c and activation of caspases .
  • Antioxidant Activity : Some studies indicate that ruthenium complexes can act as radical scavengers, reducing oxidative stress within cells .

Anticancer Activity

Recent research highlights the anticancer properties of bis(pentamethylcyclopentadienyl)ruthenium(II). In vitro studies have shown its effectiveness against various cancer cell lines:

  • Breast Cancer : The compound demonstrated significant cytotoxicity against both estrogen receptor-positive (MCF7) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values were reported in the nanomolar range (0.39–0.50 μM), indicating potent activity .
  • Mechanisms in Cancer : The compound's ability to induce cell cycle arrest and apoptosis has been linked to its interaction with mitochondrial pathways and its capacity to generate reactive oxygen species (ROS) .

Table 1: Cytotoxicity of Bis(pentamethylcyclopentadienyl)ruthenium(II)

Cell LineIC50 (μM)Selectivity Index
MCF70.5020.1
MDA-MB-2310.3932.4
H295R0.6386.5
Non-cancerous0.58-

Antimicrobial Activity

The antimicrobial properties of bis(pentamethylcyclopentadienyl)ruthenium(II) have also been explored. Studies demonstrate varying degrees of antibacterial activity against several pathogens:

  • Broad-spectrum Activity : The compound exhibited dose-dependent antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Mechanisms : It is suggested that the mechanism involves disruption of bacterial membranes and interference with metabolic functions.

Table 2: Antimicrobial Activity of Ruthenium(II) Complexes

MicrobeActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaLow

Case Studies

Several case studies have documented the effects of bis(pentamethylcyclopentadienyl)ruthenium(II):

  • Breast Cancer Therapy : In vivo experiments on nude mice bearing TNBC tumors revealed that treatment with this complex significantly reduced tumor growth over time, enhancing survival rates post-surgery without adverse behavioral effects .
  • Neuroprotective Effects : Research indicates that ruthenium complexes can inhibit amyloid beta aggregation, potentially offering therapeutic avenues for Alzheimer's disease by reducing oxidative stress and maintaining mitochondrial integrity .

Q & A

Q. How can researchers ensure reproducibility in synthetic procedures for this complex?

  • Methodological Answer: Document inert-atmosphere techniques (Schlenk line/glovebox) and solvent drying protocols (e.g., molecular sieves). Provide raw spectral data (NMR, HRMS) in appendices. Share crystallographic CIF files in public repositories. Adhere to FAIR data principles for metadata annotation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.